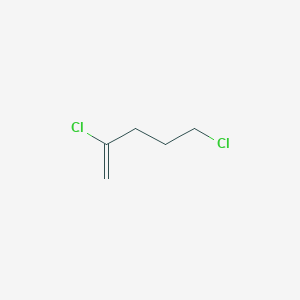

2,5-Dichloropent-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2/c1-5(7)3-2-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNTWHNVOCFREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58568-26-6 | |

| Record name | 2,5-dichloropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,5 Dichloropent 1 Ene

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich π-bond of the alkene in 2,5-dichloropent-1-ene serves as a site for electrophilic attack. In these reactions, an electrophile is attracted to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.orgpressbooks.pubyoutube.com The presence of chlorine atoms in the molecule influences the course of these reactions.

Regioselectivity and Stereoselectivity in Addition Processes

The addition of unsymmetrical electrophiles, such as hydrogen halides (H-X), to the double bond of this compound is expected to proceed with a high degree of regioselectivity. This selectivity is governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. chemguide.co.uklibretexts.org In the case of this compound, the double bond is between C1 and C2. C1 is bonded to two hydrogen atoms, while C2 is bonded to a chlorine atom and a carbon atom. Therefore, the incoming electrophile (e.g., H⁺ from H-X) will preferentially add to C1.

This preference is dictated by the stability of the resulting carbocation intermediate. Addition of H⁺ to C1 leads to the formation of a secondary carbocation at C2, whereas addition to C2 would result in a primary carbocation at C1. Since secondary carbocations are significantly more stable than primary carbocations, the former pathway is favored. chemguide.co.uklibretexts.org

The stereoselectivity of electrophilic addition depends on the specific electrophile and reaction conditions. For instance, the halogenation with Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. However, for additions that proceed via a planar carbocation intermediate, a mixture of syn and anti addition products can be expected, as the nucleophile can attack from either face of the carbocation.

Table 1: Predicted Regioselectivity in the Electrophilic Addition of H-X to this compound

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product | Minor Product |

|---|---|---|---|---|

| This compound | H⁺ | Cl⁻ | 2,2,5-Trichloropentane | 1,2,5-Trichloropentane |

| This compound | H⁺ | Br⁻ | 2-Bromo-2,5-dichloropentane | 1-Bromo-2,5-dichloropentane |

Carbocationic Intermediates and Rearrangements

The electrophilic addition to this compound proceeds through the formation of a carbocation intermediate. As explained by Markovnikov's rule, the more stable carbocation is preferentially formed. libretexts.org In this case, the addition of an electrophile (like H⁺) to the C1 carbon results in a secondary carbocation at the C2 position.

The stability of this carbocation is influenced by the adjacent chlorine atom. While chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect), which can destabilize a nearby positive charge, it also possesses lone pairs of electrons that can be donated to the empty p-orbital of the carbocation through resonance (+R or +M effect). This resonance stabilization, where the chlorine atom shares the positive charge, can be a significant factor in stabilizing the carbocation.

Carbocation rearrangements are a common phenomenon in electrophilic additions when a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. In the case of the 2-chloro-2-pentyl cation formed from this compound, a rearrangement to a more stable carbocation is unlikely as it is already a secondary carbocation stabilized by resonance from the chlorine atom. A hydride shift from C3 would lead to a secondary carbocation at C3, which lacks the resonance stabilization from the adjacent chlorine, making it less favorable.

Influence of Geminal and Vicinal Halogen Substituents on Electrophilic Pathways

The chlorine atom at the C2 position (a geminal or vinylic halogen) has a direct electronic influence on the reactivity of the alkene. Its electron-withdrawing inductive effect deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. However, its ability to stabilize the resulting carbocation at C2 through resonance plays a crucial role in determining the regioselectivity of the reaction.

Nucleophilic Substitution Reactions at the Chlorinated Centers

This compound has two carbon centers bearing chlorine atoms, C2 and C5, which are susceptible to nucleophilic substitution reactions. However, the reactivity of these two centers is vastly different due to their chemical environment. The chlorine at C2 is a vinylic halide, while the chlorine at C5 is a primary allylic halide.

SN1 Mechanisms and Carbocation Stability in Halogenated Systems

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate in the rate-determining step. The stability of the carbocation is the primary factor governing the feasibility of an SN1 reaction.

At the C2 position: The chlorine atom is attached to an sp²-hybridized carbon of the double bond. The dissociation of the C-Cl bond at this position would lead to the formation of a vinylic carbocation. Vinylic carbocations are notoriously unstable due to the positive charge residing on a more electronegative sp-hybridized carbon and the linear geometry of the cation. Consequently, SN1 reactions are highly disfavored at vinylic centers.

At the C5 position: The chlorine atom is attached to a primary sp³-hybridized carbon. Dissociation of this C-Cl bond would form a primary carbocation. However, this primary carbocation is adjacent to a double bond, making it an allylic carbocation. Allylic carbocations are significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms (C3 and C5). This resonance stabilization makes the formation of the allylic carbocation feasible, and thus, the C5 position is susceptible to undergoing SN1 reactions, especially with weak nucleophiles in polar protic solvents.

Table 2: Relative Stability of Potential Carbocations in this compound

| Position of Leaving Group | Carbocation Formed | Type of Carbocation | Stability | Likelihood of SN1 |

|---|---|---|---|---|

| C2 | Vinylic Cation | Vinylic | Very Low | Very Unlikely |

| C5 | Allylic Cation | Primary, Resonance-stabilized | High | Likely |

SN2 Mechanisms and Stereochemical Inversion

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center.

At the C2 position: The chlorine is on a vinylic carbon. For an SN2 reaction to occur, the nucleophile would need to approach the sp²-hybridized carbon from the backside, in the plane of the double bond. This trajectory is sterically hindered by the rest of the molecule and electronically repelled by the π-electron cloud of the double bond. Therefore, SN2 reactions are also highly disfavored at vinylic centers.

At the C5 position: The chlorine is attached to a primary carbon. Primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance. The C5 carbon is readily accessible for backside attack by a nucleophile. Therefore, this compound is expected to readily undergo SN2 reactions at the C5 position with strong nucleophiles. If the substitution were to occur at a chiral center, SN2 reactions proceed with an inversion of stereochemistry. However, in this compound, the C5 carbon is not a stereocenter.

Table 3: Predicted Reactivity of Chlorinated Centers in Nucleophilic Substitution

| Position | Mechanism | Favored by | Relative Rate |

|---|---|---|---|

| C2 (Vinylic) | SN1/SN2 | - | Extremely Slow |

| C5 (Allylic) | SN1 | Weak nucleophiles, polar protic solvents | Moderate to Fast |

| C5 (Allylic) | SN2 | Strong nucleophiles, polar aprotic solvents | Fast |

Intramolecular Cyclization via Nucleophilic Attack

The arrangement of a nucleophilic center and a leaving group within the same molecule can lead to intramolecular cyclization, a powerful method for the formation of cyclic compounds. In the case of derivatives of this compound, where a nucleophile is suitably positioned, an intramolecular nucleophilic attack can occur at one of the chlorinated carbon atoms.

The likelihood and outcome of such cyclizations are governed by several factors, including the nature of the nucleophile, the length of the tether connecting the nucleophile and the electrophilic carbon, and the reaction conditions. For instance, the presence of a hydroxyl or amino group at an appropriate position on the pentenyl chain could facilitate the formation of five- or six-membered heterocyclic rings through an intramolecular SN2-type reaction. The stereochemistry of the starting material can also play a crucial role in the stereochemical outcome of the cyclized product.

While specific studies on the intramolecular cyclization of this compound itself are not extensively documented in readily available literature, the principles of intramolecular nucleophilic substitution are well-established. The formation of five- and six-membered rings is generally favored due to a good balance of enthalpic and entropic factors.

Competitive Elimination Pathways (E1, E2)

The presence of chlorine atoms, which can act as leaving groups, and adjacent hydrogen atoms makes this compound a substrate for elimination reactions, leading to the formation of dienes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, often in competition with each other and with nucleophilic substitution reactions.

The E2 mechanism is a one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. This pathway is favored by strong, sterically hindered bases and aprotic solvents. For this compound, a strong base could abstract a proton from either C3 or C4, leading to the elimination of the chloride at C2 or C5, respectively. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product, although the less substituted Hofmann product can be favored with bulky bases.

The E1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This pathway is favored by weak bases, polar protic solvents, and a substrate structure that can form a stable carbocation. pressbooks.pubmasterorganicchemistry.comyoutube.comyoutube.com In the case of this compound, the formation of a secondary carbocation at C2 or a primary carbocation at C5 would be the initial step. The stability of these carbocations will significantly influence the propensity for an E1 reaction to occur. Generally, tertiary carbocations are the most stable, followed by secondary, and then primary.

The competition between E1 and E2 pathways for this compound will be dictated by the specific reaction conditions as summarized in the table below. pressbooks.pubmasterorganicchemistry.com

| Factor | E1 Pathway | E2 Pathway |

| Base | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong, often bulky bases (e.g., OH⁻, RO⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol) | Favored by aprotic solvents |

| Substrate | Favored by substrates that form stable carbocations (tertiary > secondary) | Can occur with primary, secondary, and tertiary substrates |

| Kinetics | Unimolecular, rate = k[substrate] | Bimolecular, rate = k[substrate][base] |

Radical Reaction Pathways

Free radical reactions offer an alternative set of transformations for this compound, often initiated by light or a radical initiator.

Atom Transfer Radical Addition (ATRA) Reactions and Halogen Atom Transfer

Atom Transfer Radical Addition (ATRA) is a key process in radical chemistry where a radical adds to an alkene, and a halogen atom is subsequently transferred to the resulting radical. In the context of this compound, an external radical species could add to the double bond, generating a new radical intermediate. This intermediate could then participate in a halogen atom transfer, either intramolecularly or intermolecularly.

Halogen atom transfer is a fundamental step in many radical chain reactions. rsc.orgnih.govmanchester.ac.uknih.gov It involves the transfer of a halogen atom from a molecule to a radical species. For this compound, a carbon-centered radical could abstract a chlorine atom from another molecule of this compound, propagating a radical chain. The efficiency of this process depends on the strength of the carbon-halogen bond and the stability of the radical formed.

Chain Propagation and Termination Mechanisms

Radical reactions typically proceed via a chain mechanism involving three stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a small number of radicals, for example, by the homolytic cleavage of a weak bond in a radical initiator upon heating or irradiation.

Propagation: These initial radicals then react with the substrate, in this case, this compound, to generate new radicals. This is a cyclic process where a radical is consumed and another is generated in each cycle. For instance, a radical could add to the double bond of this compound, or abstract a hydrogen or chlorine atom.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through various radical-radical coupling reactions.

Stereocontrol in Radical Cyclizations Involving Pentene Systems

When a radical is generated at a suitable position in a molecule containing a double bond, intramolecular radical cyclization can occur. For derivatives of this compound, if a radical were generated at the C5 position, a 5-exo-trig cyclization could lead to the formation of a five-membered ring.

The stereocontrol of such radical cyclizations is a topic of significant research interest. The stereochemical outcome is often governed by the conformation of the transition state. For the cyclization of substituted 4-penten-1-oxyl radicals, which are analogous to a potential radical derived from a this compound derivative, computational and experimental studies have shown that the diastereoselectivity is influenced by the substituents on the pentenyl chain. nih.gov The favored cyclization pathway often proceeds through a transition state that minimizes steric interactions. nih.gov Chiral auxiliaries have also been employed to induce enantioselectivity in radical cyclizations, although achieving high levels of stereocontrol can be challenging. wikipedia.org

Pericyclic Reactions, including Ene Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ene reaction is a type of pericyclic reaction that involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org The reaction results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org

This compound possesses an allylic hydrogen at the C3 position, making it a potential "ene" component in an ene reaction. For an intramolecular ene reaction to occur, a suitable "enophile" would need to be present within the same molecule. While intermolecular ene reactions are possible, they often require high temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.orgorganic-chemistry.org The presence of the chlorine atoms could potentially influence the reactivity of the double bond and the acidity of the allylic hydrogens, thereby affecting the conditions required for an ene reaction to take place.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal catalysts have proven to be powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both a vinyl and an allylic chloride, in addition to a primary chloride, offers multiple sites for catalytic intervention.

Palladium-Catalyzed Transformations

Palladium catalysts are widely employed for their ability to activate carbon-halogen bonds. In the case of this compound, the allylic chloride at the C-2 position is particularly susceptible to palladium-catalyzed allylic substitution reactions. This transformation typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond to form a π-allylpalladium intermediate. This intermediate can then react with a variety of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of the nucleophilic attack is a key consideration in these reactions.

While specific studies on this compound are not extensively documented, the general principles of palladium-catalyzed allylic substitution provide a framework for predicting its reactivity. The choice of ligands, reaction conditions, and the nature of the nucleophile are all expected to play a crucial role in determining the outcome of the reaction.

Table 1: Representative Palladium-Catalyzed Allylic Substitution Reactions

| Catalyst Precursor | Ligand | Nucleophile | Solvent | Temperature (°C) | Product Type |

| Pd(PPh₃)₄ | PPh₃ | Malonate Esters | THF | Room Temp. | C-C Bond Formation |

| [Pd(allyl)Cl]₂ | dppe | Amines | Dioxane | 60 | C-N Bond Formation |

| Pd(OAc)₂ | BINAP | Phenols | Toluene | 80 | C-O Bond Formation |

Ruthenium-Catalyzed Reactions

Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their utility in olefin metathesis reactions. These reactions involve the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of a wide array of cyclic and acyclic compounds. For a molecule like this compound, cross-metathesis with other olefins is a potential transformation. This would involve the exchange of alkylidene fragments between the two alkenes.

The success of ruthenium-catalyzed metathesis is often dependent on the catalyst's tolerance to various functional groups. While modern Grubbs catalysts exhibit high functional group tolerance, the presence of chlorine atoms in this compound could potentially influence the catalyst's activity and stability. Ring-closing metathesis (RCM) could also be envisioned if this compound were incorporated into a diene substrate. The efficiency of such a reaction would be influenced by the length of the tether connecting the two olefinic units and the steric environment around the double bonds.

Table 2: Overview of Ruthenium-Catalyzed Metathesis Reactions

| Catalyst Generation | Reaction Type | Substrate Class | Key Feature |

| 1st Generation Grubbs | Cross-Metathesis | Terminal Alkenes | Ethylene byproduct drives reaction |

| 2nd Generation Grubbs | Ring-Closing Metathesis | Dienes | Formation of cyclic compounds |

| Hoveyda-Grubbs | Enyne Metathesis | Enynes | Synthesis of conjugated dienes |

Copper-Mediated Processes

Copper-based catalysts are frequently used in cross-coupling reactions, particularly for the formation of carbon-heteroatom bonds and in Ullmann-type condensations. The vinyl chloride moiety in this compound could potentially participate in copper-catalyzed cross-coupling reactions with various nucleophiles, such as amines, thiols, and alkoxides. These reactions often require the use of a ligand to facilitate the catalytic cycle.

Furthermore, copper can mediate atom transfer radical cyclization (ATRC) reactions. For a substrate like this compound, if tethered to another reactive group, intramolecular radical cyclization could be initiated by the abstraction of a chlorine atom by a copper(I) species. This would generate a carbon-centered radical that could then undergo cyclization.

Titanium-Promoted Reactions

Titanium-based reagents, such as titanocene (B72419) dichloride (Cp₂TiCl₂), are known to mediate a variety of transformations, including reductive couplings and radical reactions. The reduction of Cp₂TiCl₂ generates a low-valent titanium species that can react with alkyl and vinyl halides. For this compound, such a reagent could potentially promote reductive coupling reactions, either intramolecularly to form cyclic products or intermolecularly with other substrates.

Titanocene-catalyzed reactions often proceed through single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. These radical species can then participate in a range of bond-forming events, offering a synthetic pathway that is complementary to the two-electron processes typically observed in palladium and copper catalysis.

Oxidation and Reduction Reactions Affecting the Carbon-Chlorine and Carbon-Carbon Double Bonds

The presence of both a carbon-carbon double bond and carbon-chlorine bonds in this compound allows for selective oxidation and reduction reactions, depending on the reagents and conditions employed.

The carbon-carbon double bond is susceptible to a variety of oxidation reactions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert the double bond into an epoxide ring, a versatile intermediate for further synthetic transformations. The stereochemistry of the epoxidation can often be controlled by the choice of reagent and the substrate's steric properties. Dihydroxylation, to form a diol, is another common oxidation reaction of alkenes, which can be accomplished using reagents such as osmium tetroxide or potassium permanganate.

Conversely, the double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The conditions for hydrogenation can often be controlled to selectively reduce the double bond without affecting the carbon-chlorine bonds.

The carbon-chlorine bonds can also be targeted for reduction. Reductive dehalogenation can be achieved using various reagents, such as metal hydrides or dissolving metal reductions. The relative reactivity of the vinyl, allylic, and primary chlorides towards reduction would depend on the specific reducing agent and reaction conditions. It is also conceivable that under certain catalytic hydrogenation conditions, hydrogenolysis of the C-Cl bonds could occur concurrently with the reduction of the double bond.

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Epoxidation | m-CPBA | C=C Double Bond | Epoxide |

| Dihydroxylation | OsO₄, NMO | C=C Double Bond | Diol |

| Hydrogenation | H₂, Pd/C | C=C Double Bond | Alkane |

| Reductive Dehalogenation | LiAlH₄ | C-Cl Bonds | Alkane |

Applications of 2,5 Dichloropent 1 Ene in Advanced Organic Synthesis and Materials Science

A Multifaceted Precursor in the Synthesis of Intricate Molecular Architectures

The dual reactivity of 2,5-Dichloropent-1-ene allows for its theoretical application in the synthesis of a range of cyclic and functionalized molecules. The presence of two distinct chlorine atoms, each with different reactivities, enables sequential and selective reactions.

Synthesis of Substituted Cyclopropanes and Cyclopentanes

Similarly, the 1,4-disposition of the two chlorine atoms makes this compound a potential precursor for cyclopentane (B165970) derivatives. An intramolecular Wurtz-type coupling or a related reductive cyclization could theoretically form a five-membered ring. However, specific examples of these transformations with this compound as the starting material are not prominently featured in scientific literature.

Precursor for Dienes and Conjugated Systems

The elimination of hydrogen chloride (dehydrochlorination) from this compound presents a straightforward route to diene systems. Depending on the reaction conditions and the base employed, either a conjugated or a non-conjugated diene could be formed. For instance, the elimination of the allylic chloride and the primary chloride could potentially yield 1,3- or 1,4-pentadiene (B1346968) derivatives. The synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes has been demonstrated, suggesting that similar strategies could be applied to substrates like this compound to generate substituted conjugated systems rsc.org.

Formation of Heterocyclic Compounds and Their Derivatives

The electrophilic nature of the carbon atoms bearing the chlorine atoms in this compound makes it a suitable substrate for reactions with dinucleophiles to form heterocyclic compounds. For example, reaction with primary amines could lead to the formation of substituted pyrrolidines or piperidines, depending on the reaction pathway and whether one or both chlorine atoms are displaced. Similarly, reaction with diols or dithiols could, in principle, yield oxygen- or sulfur-containing heterocycles. While general methods for the synthesis of pyrrolidines and piperidines are well-established, specific examples utilizing this compound are not extensively documented organic-chemistry.orglookchem.commdpi.comnih.govgoogle.com.

Access to Functionalized Pentene and Pentane (B18724) Scaffolds

This compound can serve as a scaffold for the introduction of various functional groups onto a five-carbon chain. The differential reactivity of the allylic and primary chlorides allows for selective nucleophilic substitution reactions evitachem.com. For instance, a soft nucleophile might preferentially attack the allylic position, while a harder nucleophile could favor substitution at the primary carbon. This differential reactivity could be exploited to introduce two different functional groups in a controlled manner. Furthermore, the double bond can be subjected to a variety of addition reactions, such as hydrogenation to the corresponding alkane, or hydrohalogenation, further expanding the range of accessible functionalized pentane and pentene derivatives evitachem.com.

Role in Polymer Chemistry and Polymerization Studies

The presence of a polymerizable alkene group and reactive chloride functionalities suggests that this compound could be a monomer of interest in polymer chemistry.

Monomer in Homopolymerization Investigations

While specific studies on the homopolymerization of this compound are not found in the reviewed literature, the general principles of alkene polymerization can be considered. The vinyl group in this compound could potentially undergo polymerization via radical, cationic, or coordination (Ziegler-Natta) mechanisms.

| Polymerization Method | Potential Outcome with this compound |

| Radical Polymerization | Could be initiated by standard radical initiators. The resulting polymer would contain pendant chloromethyl and chloroethyl groups, offering sites for post-polymerization modification. However, allylic hydrogens can sometimes act as chain transfer agents, potentially limiting the molecular weight. |

| Cationic Polymerization | The double bond could be susceptible to attack by a strong electrophile or Lewis acid to initiate polymerization. The stability of the resulting carbocation would influence the feasibility of this process. Cationic polymerization of various olefins is a well-known process princeton.eduacs.orgresearchgate.netrsc.orgresearchgate.net. |

| Ziegler-Natta Polymerization | This coordination polymerization method is typically used for alpha-olefins. The applicability to a substituted alkene like this compound would depend on the specific catalyst system and its tolerance to the chloro-substituents wikipedia.orglibretexts.orglibretexts.orgtamu.edu. |

It is important to note that the presence of the chlorine atoms could influence the polymerization process, potentially affecting catalyst activity and the properties of the resulting polymer. Further research is required to fully elucidate the behavior of this compound in homopolymerization reactions.

Co-monomer in Copolymerization Studies

While extensive research on the homopolymerization of this compound is not widely documented in publicly available literature, its potential as a co-monomer in copolymerization studies presents an intriguing area of materials science. The incorporation of this compound into polymer chains can introduce valuable functionalities, such as sites for cross-linking, grafting, or further chemical modification, owing to the presence of the pendant chloroalkyl group.

The copolymerization of this compound with common monomers like styrene, acrylates, or other vinyl compounds could lead to the development of novel materials with tailored properties. For instance, the introduction of chlorine atoms can enhance flame retardancy, improve adhesion, and increase the refractive index of the resulting copolymer.

Table 1: Potential Co-monomers for Copolymerization with this compound and Anticipated Properties of the Resulting Copolymers

| Co-monomer | Potential Polymerization Method | Anticipated Copolymer Properties |

| Styrene | Free Radical, Cationic | Increased glass transition temperature, enhanced thermal stability, flame retardancy. |

| Methyl Acrylate | Free Radical | Modified solubility, potential for post-polymerization functionalization, improved adhesion. |

| Ethylene | Ziegler-Natta, Metallocene | Introduction of functional handles for cross-linking, improved dyeability. |

| Vinyl Chloride | Free Radical | Increased chlorine content for enhanced flame retardancy and chemical resistance. |

Mechanistic Aspects of this compound Polymerization

The polymerization of this compound can theoretically proceed through various mechanisms, including free radical, cationic, and coordination polymerization. The operative mechanism would be highly dependent on the initiator used and the reaction conditions.

In a free radical polymerization , initiated by agents such as AIBN or benzoyl peroxide, the reaction would proceed via the addition of radicals to the double bond. The presence of the allylic chlorine atom at the 2-position could potentially lead to chain transfer reactions, which might limit the molecular weight of the resulting polymer.

Cationic polymerization , initiated by Lewis acids or protonic acids, would involve the formation of a carbocation intermediate. The stability of this carbocation would be a critical factor in the polymerization process. The chlorine atoms, being electron-withdrawing, could influence the stability of the propagating cationic center.

Coordination polymerization , using Ziegler-Natta or metallocene catalysts, could potentially offer better control over the polymer architecture. However, the presence of chlorine atoms can sometimes poison these catalyst systems, presenting a challenge for this approach.

Influence of Halogenation on Polymerization Kinetics and Pathway

The presence of two chlorine atoms in the this compound monomer is expected to exert a significant influence on both the kinetics and the pathway of its polymerization compared to its non-halogenated counterpart, 1-pentene.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can decrease the electron density of the double bond, making it less susceptible to electrophilic attack in cationic polymerization. Conversely, this electronic effect might enhance its reactivity towards nucleophilic attack in certain initiation steps. In radical polymerization, the stability of the propagating radical can be affected by the presence of the adjacent chlorine atom.

Steric Effects: The chlorine atom at the 2-position introduces steric hindrance around the double bond, which could slow down the rate of propagation by impeding the approach of the incoming monomer.

Chain Transfer: The allylic C-H bonds and the C-Cl bonds in the monomer could act as sites for chain transfer, a process that terminates one growing polymer chain and initiates another. This can lead to the formation of polymers with lower molecular weights than would be obtained in the absence of such transfer reactions.

Precursor to Specialty Chemicals and Pharmaceutical Intermediates

The bifunctional nature of this compound, possessing both a reactive double bond and two distinct chlorine atoms (one vinylic and one primary), makes it a valuable starting material for the synthesis of a variety of specialty chemicals and pharmaceutical intermediates.

The double bond can undergo a range of addition reactions, such as hydrogenation, hydrohalogenation, and epoxidation, to introduce further functionality. The chlorine atoms can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, through substitution reactions. This allows for the introduction of a wide array of functional groups.

One potential application is in the synthesis of carbocyclic and heterocyclic compounds. For instance, intramolecular cyclization reactions could lead to the formation of functionalized cyclopentane or piperidine (B6355638) derivatives, which are common structural motifs in pharmaceuticals. The differential reactivity of the two chlorine atoms could be exploited for sequential functionalization, enabling the construction of complex molecular architectures.

While specific, documented industrial-scale syntheses starting from this compound are not prevalent in the accessible literature, its structural features suggest its utility as a versatile building block for the synthesis of novel organic compounds with potential applications in agrochemicals, materials science, and medicinal chemistry. Further research into the reactivity and synthetic applications of this compound is warranted to fully explore its potential.

Advanced Analytical and Computational Methodologies in the Study of 2,5 Dichloropent 1 Ene

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Modern spectroscopic methods are indispensable tools for probing the intricate details of chemical reactions involving 2,5-Dichloropent-1-ene. By moving beyond simple spectral acquisition for identification, these techniques can be employed to analyze complex molecular structures and monitor reactions in real-time.

Due to the presence of a chiral center at the C5 position, this compound can exist as enantiomers. Furthermore, reactions involving this compound can lead to diastereomeric products. Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in elucidating the stereochemical and regiochemical outcomes of such reactions.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for determining the spatial proximity of atoms within a molecule. columbia.edureddit.com These methods rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.eduacdlabs.com The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances up to approximately 5 Å. wordpress.com

For small molecules like this compound and its derivatives, NOESY is the preferred technique for determining relative stereochemistry. reddit.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space, allowing for the differentiation of diastereomers. For instance, in a reaction product, the observation of a NOESY correlation between a proton on the chiral center and a specific proton on the double bond can definitively establish the relative configuration.

In cases where molecules are of intermediate size, the NOE may become zero. Under such circumstances, ROESY is a more suitable experiment as the ROE is always positive. columbia.edu ROESY provides similar through-space correlation information to NOESY and can also be used to distinguish between NOE and chemical exchange phenomena. reddit.comresearchgate.net

Table 1: Illustrative NOESY Data for a Hypothetical Derivative of this compound

| Proton 1 | Proton 2 | NOESY Cross-Peak | Inferred Proximity | Stereochemical Implication |

| H-5 | H-1a | Present | Close | Indicates a cis or syn relationship |

| H-5 | H-1b | Absent | Distant | Supports the cis or syn assignment |

| H-4a | H-2 | Present | Close | Defines the relative orientation of substituents |

This table is illustrative and presents hypothetical data to demonstrate the application of NOESY in stereochemical analysis.

Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the transformation in real-time. In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for this purpose. mt.commt.com These methods allow for the continuous tracking of reactant consumption, product formation, and the detection of transient intermediates without the need for sample extraction, which can alter the reaction course. mt.com

ReactIR, an in-situ FTIR technology, enables scientists to follow reaction progression by monitoring changes in the infrared absorption bands of functional groups. mt.com For example, in a reaction involving the double bond of this compound, the disappearance of the C=C stretching vibration and the appearance of new bands corresponding to the product can be quantified over time to determine reaction rates and kinetics. This real-time data provides critical insights into the reaction mechanism and helps to identify reaction endpoints and the formation of any by-products. mt.com

The ability to observe reactive intermediates is a key advantage of in-situ spectroscopy. mt.com Often, these short-lived species are crucial to understanding the reaction pathway but are undetectable by conventional offline analysis. In-situ monitoring can provide direct evidence for their existence and role in the reaction.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the conformational isomers of this compound. Due to rotation around the C-C single bonds, the molecule can adopt various spatial arrangements (conformers), which may have different energies and reactivities.

Both IR and Raman spectroscopy are also powerful tools for monitoring the progress of reactions involving this compound, complementing in-situ FTIR. auremn.org.br The changes in the vibrational spectra can be correlated with the transformation of functional groups, providing a comprehensive picture of the chemical changes occurring during a reaction.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to investigate the reactivity and electronic properties of this compound at a molecular level. These theoretical approaches complement experimental findings and can often predict chemical behavior before a reaction is ever run in the lab.

Quantum mechanical (QM) calculations are employed to map out the potential energy surface (PES) of a reaction, providing a detailed understanding of the reaction mechanism. pennylane.ai By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, the feasibility of a proposed reaction pathway can be assessed. nist.govnih.gov

The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. ucsb.edu Locating the transition state structure and calculating its energy (the activation energy) is crucial for understanding the kinetics of a reaction. e3s-conferences.orgarxiv.org Various computational methods are available for searching for transition states, which are characterized as first-order saddle points on the potential energy surface. ucsb.edu

For reactions of this compound, QM calculations can be used to explore different possible mechanisms, such as addition, substitution, or elimination reactions. By comparing the calculated activation energies for competing pathways, the most likely reaction mechanism can be predicted. This theoretical insight is invaluable for designing new reactions and optimizing reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| Electrophilic Addition | TS1 | 15.2 | Highly Feasible |

| Radical Substitution | TS2 | 28.7 | Less Feasible |

| E2 Elimination | TS3 | 22.5 | Moderately Feasible |

This table presents hypothetical data to illustrate how quantum mechanical calculations can be used to compare the feasibility of different reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. rsc.org DFT calculations can provide valuable information about the distribution of electrons within this compound, which is key to understanding its chemical behavior.

Parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

DFT can also be used to calculate molecular properties such as dipole moments and atomic charges. rsc.org This information helps to identify the electron-rich and electron-poor regions of this compound, predicting which sites are most susceptible to nucleophilic or electrophilic attack. For instance, the presence of the electronegative chlorine atoms will influence the charge distribution across the molecule, impacting its reactivity in polar reactions.

Molecular Dynamics Simulations of Intermediates and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-evolved behavior of chemical systems, providing critical insights into reaction dynamics, the stability of transient intermediates, and the role of the solvent environment. For reactions involving this compound, which can proceed through various cationic or organometallic intermediates, MD simulations are invaluable for elucidating mechanistic nuances.

Detailed Research Findings:

Mapping Reaction Trajectories: Ab initio molecular dynamics (AIMD) simulations can be employed to study the activation of the allylic chloride moiety in this compound, particularly in the context of metal-catalyzed reactions. For instance, in palladium-catalyzed allylic substitutions, AIMD can reveal the presence of post-transition-state bifurcations, where a single transition state leads to multiple intermediates. acs.org Such simulations, initiated from the transition state structure, can predict the dynamic preference for the formation of different intermediates (e.g., η¹ vs. η³ allyl-palladium complexes) as a function of the solvent. acs.org

The data below illustrates hypothetical results from MD simulations on a substitution reaction of this compound, showing how the solvent environment could alter the predicted ratio of reaction intermediates.

| Solvent | Dielectric Constant (ε) | Intermediate A (e.g., Cationic) Ratio (%) | Intermediate B (e.g., Concerted Adduct) Ratio (%) |

|---|---|---|---|

| Hexane | 2.2 | 15 | 85 |

| Chloroform | 4.8 | 35 | 65 |

| Dichloromethane | 8.9 | 55 | 45 |

| Acetone | 20.7 | 75 | 25 |

| Methanol | 32.6 | 88 | 12 |

| Water | 80.1 | 95 | 5 |

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a cornerstone for predicting the outcome of complex organic reactions. For a molecule like this compound with multiple reactive sites (a double bond and two distinct chlorine-bearing carbons), these predictive tools are essential for understanding and controlling regioselectivity and stereoselectivity.

Detailed Research Findings:

Regioselectivity in Electrophilic Additions: The reaction of this compound with an electrophile (e.g., HBr, Cl₂) could lead to multiple regioisomers. The regioselectivity can be predicted by calculating the activation energy barriers for the formation of the possible carbocation intermediates. The more stable carbocation, and thus the lower energy pathway, will dictate the major product. Computational models can calculate atomic partial charges and condensed Fukui indices to quantify the most likely sites for electrophilic or nucleophilic attack. nih.gov Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for accurately predicting the regioselectivity of reactions like electrophilic aromatic substitutions and could be adapted for additions to complex alkenes. rsc.org

Stereoselectivity: In reactions that create new chiral centers, DFT calculations can be used to model the transition states leading to different stereoisomers (e.g., syn vs. anti addition). By comparing the relative energies of these diastereomeric transition states, the preferred stereochemical outcome can be predicted. For example, studies on the dichlorination of N-protected allylic amines have used DFT to reveal a concerted internal trapping mechanism that accounts for high syn-stereospecificity. nih.gov Similar approaches could be applied to reactions of this compound to determine if neighboring groups might direct the stereochemical course of a reaction.

The following table presents hypothetical DFT-calculated energy barriers for the electrophilic addition of HBr to this compound, illustrating the prediction of the major regioisomer based on transition state stability.

| Reaction Pathway | Intermediate/Product Structure | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Markovnikov Addition (Path A) | Formation of 2-bromo-2,5-dichloropentane | 15.2 | Major Product |

| Anti-Markovnikov Addition (Path B) | Formation of 1-bromo-2,5-dichloropentane | 21.5 | Minor Product |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Product Elucidation

Reactions involving multifunctional molecules like this compound often yield complex mixtures containing starting material, the desired product, isomers, and various byproducts. The separation, identification, and quantification of these components are critical for reaction optimization and mechanistic understanding. Gas chromatography (GC) coupled with mass spectrometry (MS) is the premier analytical technique for this purpose.

Detailed Research Findings:

Gas Chromatography (GC) Separation: GC is ideally suited for the analysis of volatile and semi-volatile organochlorine compounds. researchgate.netnih.gov A capillary GC column with a non-polar or mid-polarity stationary phase can effectively separate isomers of chlorinated pentenes and related products based on differences in their boiling points and polarities. The choice of the GC temperature program is crucial for achieving baseline separation of closely related isomers. nih.gov For particularly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. scholaris.ca

Mass Spectrometry (MS) for Identification: Mass spectrometry provides definitive structural information. In electron ionization (EI) mode, molecules are fragmented in a reproducible manner, creating a "fingerprint" mass spectrum. For chlorinated compounds, the characteristic isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) is a powerful diagnostic tool for determining the number of chlorine atoms in a given fragment or molecular ion. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of elemental formulas for products and impurities.

Tandem Mass Spectrometry (MS/MS): When GC separation is insufficient to resolve isomers, or for confirmation of structure, tandem mass spectrometry (GC-MS/MS) is employed. shimadzu.comshimadzu.com In this technique, a specific parent ion from the initial mass spectrum is selected, fragmented further in a collision cell, and the resulting product ions are analyzed. Isomeric compounds that produce identical parent ions often yield different product ion spectra, allowing for their differentiation and confident identification within a complex matrix. For instance, positional isomers of dichloropentane (B13834815) resulting from a reaction could be distinguished by their unique fragmentation patterns in MS/MS mode.

The table below provides hypothetical GC-MS data for the analysis of a reaction mixture starting from this compound, demonstrating how different components could be identified.

| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Proposed Identity |

|---|---|---|---|

| 1 | 8.54 | 138, 103, 67 | This compound (Starting Material) |

| 2 | 9.12 | 174, 139, 103, 77 | 2,3,5-Trichloropentane (Product Isomer A) |

| 3 | 9.31 | 174, 139, 125, 89 | 1,2,5-Trichloropentane (Product Isomer B) |

| 4 | 7.98 | 102, 67 | 5-Chloropent-1-ene (Byproduct) |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Approaches for 2,5-Dichloropent-1-ene

Traditional methods for the synthesis of halogenated hydrocarbons often involve the use of hazardous reagents and produce significant amounts of waste. Consequently, a major focus of future research is the development of sustainable and green synthetic routes to this compound. Key areas of investigation include the use of greener reagents, alternative energy sources, and more atom-economical reaction pathways.

One promising approach is the utilization of electrochemical methods. Recent advancements have demonstrated the potential of electrochemical chlorination in continuous-flow reactors, which can eliminate the need for handling gaseous chlorine and reduce the formation of byproducts. This method offers precise control over reaction conditions and can often be performed at ambient temperatures, further enhancing its green credentials.

Another avenue being explored is the use of photocatalysis. Visible-light-mediated photocatalysis represents a powerful and sustainable tool for organic synthesis. mdpi.org Research in this area aims to develop photocatalytic systems that can efficiently chlorinate pentene derivatives to produce this compound, using light as the primary energy source and minimizing the use of harsh chemical oxidants. The development of organocatalysis also presents a promising direction for the enantioselective synthesis of fine chemicals, potentially offering greener and more efficient routes to chiral derivatives of this compound. scienceopen.comscienceopen.com

The principles of green chemistry, such as maximizing atom economy and using renewable resources, are central to these emerging synthetic strategies. rsc.org The goal is to develop processes that are not only environmentally benign but also economically viable for large-scale production.

Exploration of Novel Catalytic Transformations and Catalyst Design

The reactivity of the carbon-carbon double bond and the two chlorine atoms in this compound makes it a valuable substrate for a wide range of catalytic transformations. Future research will likely focus on the design of novel catalysts to control the selectivity and efficiency of these reactions.

One area of significant interest is the development of catalysts for the stereospecific dichlorination of alkenes. While traditional methods often result in anti-addition products, recent breakthroughs have shown the potential for catalytic syn-stereospecific dichlorination using selenium-based catalysts. nih.govillinois.edu The application of such catalysts to the synthesis of this compound could provide access to specific stereoisomers with unique properties. Furthermore, electrocatalytic radical dichlorination of alkenes using manganese catalysts offers a sustainable and highly selective alternative, avoiding the use of stoichiometric oxidants. organic-chemistry.orgnih.gov

Dehydrochlorination of dichlorinated compounds is another important transformation, and research into new catalytic systems for this reaction is ongoing. Catalysts based on activated carbon-supported quaternary phosphonium (B103445) salts have shown promise for the dehydrochlorination of 1,2-dichloroethane (B1671644) and could potentially be adapted for this compound to produce valuable diene intermediates. rsc.org The performance of catalysts for dehydrochlorination reactions can be studied in detail using techniques like in situ FTIR-MS, which provides real-time information on reactants and products. nih.gov

The design of catalysts that can selectively activate specific C-H or C-Cl bonds in this compound will open up new avenues for its functionalization, allowing for the synthesis of a diverse range of complex molecules.

Advanced Functional Material Development from this compound Derivatives

The presence of both a double bond and reactive chlorine atoms makes this compound and its derivatives attractive monomers for the synthesis of functional polymers. Addition polymerization of alkene monomers is a well-established method for producing a wide variety of plastics and materials. chemrevise.orgrsc.orgmsu.edu The chlorine atoms in the resulting polymer from this compound could serve as handles for post-polymerization modification, allowing for the introduction of various functional groups and the tailoring of material properties.

The synthesis of functional polyolefins is a rapidly developing field, with applications in areas such as energy and advanced materials. researchgate.nettandfonline.comresearchgate.netpsu.edu Derivatives of this compound could be copolymerized with other monomers to create materials with specific thermal, mechanical, or chemical properties. For instance, the incorporation of halogenated monomers can influence the adhesion and compatibility of polyolefin blends. google.com

Future research will likely focus on exploring the polymerization of this compound and its derivatives to create novel materials with applications in areas such as specialty coatings, membranes, and advanced composites. The ability to precisely control the polymer architecture and introduce a variety of functional groups will be key to unlocking the full potential of this compound in materials science.

Bio-inspired Synthetic Pathways and Biocatalysis

Nature offers a vast array of enzymes that can catalyze highly selective and efficient chemical transformations under mild conditions. The application of these biocatalysts to the synthesis of this compound represents a promising avenue for developing environmentally friendly and sustainable processes.

Halogenating enzymes, such as haloperoxidases, are known to catalyze the incorporation of halogen atoms into organic molecules. organic-chemistry.org While direct enzymatic synthesis of this compound has not yet been reported, the exploration of novel halogenases and the engineering of existing enzymes could lead to biocatalytic routes for its production. Metabolic engineering of microorganisms offers the potential to create cell factories capable of producing a wide range of chemicals, including halogenated compounds, from renewable feedstocks. nih.govmit.edunih.govresearchgate.net

The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, is another exciting area of research. This approach could involve the enzymatic production of a precursor molecule that is then chemically converted to this compound, or vice versa. By harnessing the power of biocatalysis, it may be possible to develop highly efficient and selective synthetic routes that are not achievable through traditional chemical methods alone.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies, such as flow chemistry and automated synthesis platforms, has the potential to revolutionize the production of this compound and other chemical compounds. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. rsc.orgamt.uk

For gas-liquid reactions, such as chlorinations, continuous flow reactors provide a highly efficient means of contacting the two phases, leading to faster reaction times and higher yields. rsc.orgwhiterose.ac.ukacs.org The use of microreactors can further enhance control over reaction parameters and enable the safe handling of hazardous reagents.

Automated synthesis platforms, which combine robotics with sophisticated software, can be used to rapidly screen and optimize reaction conditions. mdpi.orgsemanticscholar.orgwhiterose.ac.uk By systematically varying parameters such as temperature, pressure, catalyst loading, and residence time, these platforms can quickly identify the optimal conditions for the synthesis of this compound, significantly accelerating the development of new and improved manufacturing processes.

The combination of flow chemistry and automated optimization represents a powerful paradigm for the future of chemical synthesis. This approach will not only lead to more efficient and sustainable production methods for this compound but will also facilitate the discovery of new reactions and the synthesis of novel molecules.

Interactive Data Table: Comparison of Synthesis Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional Chlorination | Pentene derivatives, Cl2 gas | High temperature, UV light | High throughput | Use of hazardous Cl2 gas, potential for side reactions |

| Electrochemical Chlorination | Pentene derivatives, HCl | Ambient temperature, continuous flow | Avoids Cl2 gas, precise control, high selectivity | Requires specialized equipment |

| Photocatalytic Chlorination | Pentene derivatives, chlorine source | Visible light, photocatalyst | Uses light as energy source, mild conditions | Catalyst development is ongoing |

| Biocatalytic Chlorination | Pentene derivatives, chloride source | Mild aqueous conditions, enzyme | High selectivity, environmentally friendly | Enzyme discovery and engineering required |

Q & A

Basic: How can researchers optimize the laboratory-scale synthesis of 2,5-Dichloropent-1-ene while minimizing byproducts?

Methodological Answer:

- Experimental Design: Use a fractional factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst type). For example, vary temperature (40–80°C) and catalyst loading (0.5–2.0 mol%) to identify optimal conditions.

- Byproduct Analysis: Employ GC-MS to monitor reaction progress and quantify impurities . Compare retention times with reference standards.

- Replication: Conduct triplicate trials under identical conditions to ensure reproducibility .

- Example Table:

| Variable | Tested Range | Optimal Value | Impact on Yield | Byproduct (%) |

|---|---|---|---|---|

| Temperature (°C) | 40–80 | 60 | Maximizes yield | <5% |

| Catalyst (mol%) | 0.5–2.0 | 1.2 | Reduces side reactions | 3.8% |

Reference: Experimental rigor and replication protocols , analytical methods .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify vinyl proton splitting patterns (doublet of doublets for terminal alkene) and chlorine-induced deshielding .

- ¹³C NMR: Confirm carbon environments (e.g., δ 110–125 ppm for sp² carbons).

- GC-MS: Use electron ionization (EI) to fragment the molecule; monitor m/z 106 (base peak for dichlorinated fragments) .

- IR Spectroscopy: Detect C=C stretching (~1650 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Data Reporting: Follow SI unit conventions and significant figures (e.g., report chemical shifts to two decimal places) .

Reference: Spectroscopic standards , data presentation guidelines .

Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound in electrophilic addition reactions?

Methodological Answer:

- Computational Workflow:

- Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy.

- Transition State Analysis: Locate saddle points using QST2/QST3 methods.

- Energy Profiling: Calculate activation energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition).

- Validation: Compare computed IR frequencies with experimental data to confirm intermediate structures .

- Example Application: DFT studies reveal steric hindrance at the 1-position directs electrophilic attack to the 5-position .

Reference: Holistic computational-validation approaches .

Advanced: How should researchers address contradictory toxicity data for this compound across in vitro and in vivo studies?

Methodological Answer:

- Bias Risk Assessment: Apply the OHAT framework to evaluate study design:

- Confounding Factors: Were dose levels and exposure durations consistent?

- Data Completeness: Check if outliers were excluded without justification.

- Meta-Analysis: Pool data using random-effects models to quantify heterogeneity (e.g., I² statistic). Stratify by species (rat vs. human cell lines) .

- Replication: Repeat key assays (e.g., Ames test) under standardized conditions .

- Example Table:

| Study Type | Bias Risk (OHAT) | Key Limitation | Adjusted Conclusion |

|---|---|---|---|

| In vivo (rat) | ++ | Controlled dosing | High hepatotoxicity at 50 ppm |

| In vitro (HEK293) | - | Unaccounted metabolic activation | Underestimates genotoxicity |

Reference: Bias assessment tools , toxicity data needs .

Advanced: What statistical approaches are recommended for analyzing non-linear degradation kinetics of this compound in environmental matrices?

Methodological Answer:

- Model Selection: Fit data to pseudo-first-order (PFO) and pseudo-second-order (PSO) models. Use Akaike Information Criterion (AIC) to compare fits .

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Visualization: Plot residuals to identify systematic deviations from model assumptions.

- Example Workflow:

- Collect time-dependent concentration data via HPLC .

- Perform non-linear regression (e.g., using Python’s SciPy library).

- Report degradation half-lives with 95% confidence intervals.

Reference: Statistical rigor in chemical data analysis , analytical protocols .

Basic: How to design a literature review strategy to identify gaps in this compound’s environmental fate studies?

Methodological Answer:

- Search Strategy:

- Gap Analysis: Create a matrix comparing studied parameters (e.g., pH, light intensity) across publications. Highlight understudied areas (e.g., marine degradation).

- Critical Appraisal: Use AMSTAR-2 checklist to assess review quality .

Reference: Literature review frameworks , research question formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.